molecular formula C20H18N4O3S B2356938 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023550-42-6

5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2356938
CAS No.: 1023550-42-6
M. Wt: 394.45
InChI Key: VQVQXCQBLFOLTC-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule is built on a fused heterocyclic scaffold, incorporating both a quinazolinone and an imidazole ring system, which are known as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules . The compound features a propan-2-yl (isopropyl) substituent and a (4-nitrophenyl)methylsulfanyl group, modifications that can significantly influence its physicochemical properties and biological interactions. The core quinazolinone structure is recognized for a wide spectrum of pharmacological activities, including potential antitumor, anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects . Furthermore, the imidazole moiety is another highly valuable heterocycle in drug discovery, contributing to activities such as antibacterial, antifungal, antiviral, and anticancer properties . The specific combination of these rings places this compound in the imidazo[1,2-c]quinazolinone class, a area of interest for developing new therapeutic agents. The presence of the nitroaromatic and sulfanyl ether functionalities offers researchers a versatile handle for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended for research applications only, such as serving as a key intermediate in organic synthesis, a building block for the development of novel chemical libraries, or a candidate for in vitro biological screening. It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12(2)17-19(25)23-18(22-17)15-5-3-4-6-16(15)21-20(23)28-11-13-7-9-14(10-8-13)24(26)27/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQXCQBLFOLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation at Position 5

Directed ortho-metallation (DoM) techniques enable selective bromination of the quinazolinone scaffold. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with elemental bromine, achieves monobromination at position 5 with >90% regioselectivity.

Nucleophilic Sulfur Insertion

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 120°C, yielding the methylsulfanyl derivative. This step typically proceeds with 65–78% efficiency, as observed in analogous triazoloquinazoline syntheses.

4-Nitrobenzyl Coupling

A Ullmann-type coupling reaction installs the 4-nitrophenyl group using copper(I) iodide (CuI) as a catalyst. The methylsulfanyl-quinazolinone reacts with 4-nitrobenzyl bromide in the presence of N,N'-dimethylethylenediamine (DMEDA) and potassium carbonate (K₂CO₃) in dioxane at 110°C, achieving 58–63% yield.

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89–7.82 (m, 2H, quinazoline-H), 7.65 (td, J = 7.6, 1.2 Hz, 1H, quinazoline-H), 4.52 (s, 2H, SCH₂), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 6H, CH₃).
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₀N₄O₃S: 409.1332; found: 409.1328.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

Recent advancements demonstrate the feasibility of combining core formation and functionalization in a single reaction vessel. A mixture of N-isobutyryl-anthranilic acid, 2-amino-5-bromoquinazolin-4(3H)-one, and 4-nitrobenzyl mercaptan undergoes microwave-assisted cyclization (150°C, 30 min) using phosphoryl chloride (POCl₃) as both catalyst and dehydrating agent. This method reduces purification steps but yields slightly lower quantities (47–52%).

Post-Modification of Preformed Imidazo[1,2-c]quinazolines

An alternative approach functionalizes pre-synthesized 2-propan-2-yl-imidazo[1,2-c]quinazolin-3-ones through radical thiol-ene reactions. Irradiation at 365 nm in the presence of 4-nitrobenzylthiol and azobisisobutyronitrile (AIBN) initiates the reaction, achieving 60–68% yield with excellent regiocontrol.

Challenges and Optimization Strategies

Nitro Group Stability

The electron-deficient nature of the 4-nitrophenyl group necessitates careful control of reaction conditions to prevent unintended reduction. Hydrogenation steps must precede nitro group installation, as demonstrated in patent US3462434A, where nitro-to-amine reduction occurs early in the synthetic sequence.

Sulfur Oxidation Mitigation

The methylsulfanyl moiety exhibits susceptibility to oxidation during purification. Incorporating antioxidant additives like butylated hydroxytoluene (BHT) in chromatographic solvents and storing products under nitrogen atmosphere prevents sulfoxide formation.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability
Stepwise Functionalization 58–63 >98% Pilot-scale feasible
One-Pot Tandem 47–52 95–97% Limited to lab-scale
Radical Thiol-Ene 60–68 97–99% Requires specialized equipment

Data compiled from.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group.

    Oxidized Derivatives: Introduction of hydroxyl or carbonyl groups.

    Substituted Derivatives: Replacement of the thioether group with other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

  • Core Structure : Imidazo[1,2-c]quinazolin-3-one
  • Functional Groups :
    • A nitrophenyl group that may enhance biological activity.
    • A methylsulfanyl group contributing to its chemical reactivity.
    • An isopropyl moiety that could influence lipophilicity and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of imidazoquinazolines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The presence of the nitrophenyl group is often correlated with enhanced antibacterial activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during the antimicrobial action.

Anticancer Potential

The compound is being investigated for its antineoplastic properties. Studies suggest that imidazoquinazolines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival. Notably, compounds with similar structures have been reported to inhibit the proliferation of neoplastic cells by interfering with DNA synthesis and repair mechanisms.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Certain imidazoquinazolines have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For example, they may inhibit enzymes like dihydrofolate reductase or certain kinases involved in signal transduction pathways.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated a series of imidazoquinazoline derivatives for their antimicrobial activities against Mycobacterium smegmatis and Candida albicans. The results showed that compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced activity. Specifically, a derivative similar to 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one demonstrated an MIC value of 6.25 µg/mL , indicating promising potential as an antimicrobial agent .

Study 2: Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, a class of imidazoquinazolines was synthesized and tested against various cancer cell lines. The results indicated that several derivatives induced apoptosis through mitochondrial pathways. The study highlighted that modifications at the phenyl ring significantly impacted the cytotoxicity profile, with some compounds exhibiting IC50 values in the low micromolar range .

Study 3: Enzyme Inhibition Studies

A detailed enzymatic assay was conducted to assess the inhibitory effects of imidazoquinazoline derivatives on specific kinases involved in cancer signaling pathways. The findings suggested that certain modifications on the core structure led to increased potency as kinase inhibitors. This opens avenues for developing targeted therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzyl thioether group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Substituents Molecular Weight Key Properties/Activities Reference
5-[(4-Nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one Position 2: Propan-2-yl; Position 5: 4-Nitrobenzylsulfanyl ~393.4 g/mol Enhanced electronic polarization; potential antifungal activity (analogous to nitro derivatives)
5-[(4-Chlorophenyl)methylsulfanyl]-2-propan-2-yl analog Position 5: 4-Chlorobenzylsulfanyl ~368.8 g/mol Moderate lipophilicity; chlorine’s electronegativity may improve target binding
5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one Position 5: 2-Chloro-6-fluorobenzylsulfanyl ~377.8 g/mol Halogenated substituents may enhance metabolic stability and bioavailability
5-[(4-tert-Butylphenyl)methylsulfanyl]-2-propan-2-yl analog Position 5: 4-tert-Butylbenzylsulfanyl ~404.5 g/mol Increased steric bulk; tert-butyl group may reduce solubility in polar solvents
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Position 5: Methylsulfanyl 231.27 g/mol Simplest analog; lower molecular weight and polarity; baseline for SAR studies
5-[(4-Methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one Position 5: 4-Methylbenzylsulfanyl ~338.4 g/mol Methyl group improves lipophilicity but reduces electronic effects compared to nitro

Physicochemical and Electronic Properties

  • Lipophilicity : The isopropyl group at position 2 contributes to higher logP values compared to unsubstituted or smaller alkyl analogs.

Analytical and Computational Insights

  • Crystallography : SHELX software () can resolve the compound’s crystal structure, confirming substituent orientation and intermolecular interactions.
  • Wavefunction Analysis : Multiwfn () enables detailed electronic structure mapping, critical for understanding reactivity and binding modes.

Biological Activity

The compound 5-[(4-nitrophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one is a derivative of imidazoquinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S. Its structure includes:

  • An imidazoquinazolinone core.
  • A 4-nitrophenyl group attached via a methylsulfanyl linkage.
  • An isopropyl group contributing to its lipophilicity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Properties :
    • Research indicates that the compound demonstrates cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values reported are around 20 µM, suggesting potent activity that warrants further investigation.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential in models of acute inflammation. It significantly reduced edema in the paw edema model in rats, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and inflammation pathways, such as cyclooxygenase (COX) enzymes.
  • Apoptosis Induction : In cancer cells, the compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/MIC)Reference
AntimicrobialBacterial InhibitionMIC 10–50 µg/mL
Fungal InhibitionMIC 20 µg/mL
AnticancerCytotoxicity (Breast)IC50 ~20 µM
Cytotoxicity (Lung)IC50 ~22 µM
Anti-inflammatoryPaw Edema ModelSignificant reduction

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest that it has favorable absorption characteristics due to its lipophilic nature. Further studies are needed to determine its bioavailability and metabolic pathways.

Q & A

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted intermediates .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.1%, H: 4.5%, N: 15.2%) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Q. Advanced Research Focus

  • Substituent Variation : Replace nitrophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .
  • Functional Group Modification : Compare sulfanyl (-S-) vs. sulfonyl (-SO2-) analogs for solubility and enzyme inhibition .
  • In Silico Docking : Use PubChem-derived 3D structures (e.g., InChIKey) to predict interactions with kinases or GPCRs .

How should researchers address contradictions in reported biological activities across studies?

Q. Advanced Research Focus

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate substituent effects .
  • Dose-Response Analysis : Compare IC50 values under varying pH or serum concentrations to resolve potency discrepancies .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers or assay-specific biases .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using crystal structures (e.g., ’s triazoloquinazoline framework) .
  • Pharmacophore Modeling : Map nitro and sulfanyl groups as key features for kinase inhibition .
  • ADMET Prediction : Tools like SwissADME assess logP (∼3.5) and bioavailability risks .

How to design robust bioactivity assays for evaluating pharmacological potential?

Q. Advanced Research Focus

  • Randomized Block Design : Use split-plot designs (e.g., 4 replicates per condition) to control batch variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and solvent-only blanks .
  • Multi-Parametric Analysis : Combine cytotoxicity (MTT assay) with target-specific readouts (e.g., ELISA for protein phosphorylation) .

What advanced techniques elucidate reaction mechanisms during synthesis?

Q. Advanced Research Focus

  • Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., nitrophenyl coupling at 1680 cm⁻¹) .
  • Isotope Labeling : Use 15N-labeled precursors to track cyclization pathways .
  • DFT Calculations : Model transition states for sulfanyl group introduction (e.g., activation energy ∼25 kcal/mol) .

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